4-Chloropyrimidine-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrimidine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYVENFABMPERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306280 | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-09-5 | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
Synthetic Methodologies for this compound
The synthesis of this compound and its isomers often involves multi-step processes starting from readily available pyrimidine (B1678525) precursors. For instance, a common strategy for the synthesis of related dichlorodiaminopyrimidines involves the chlorination of dihydroxypyrimidines using reagents like phosphorus oxychloride. google.com Subsequent selective reactions can then be employed to introduce the amino groups.
A documented synthesis of a related compound, 2,5-diamino-4,6-dichloropyrimidine, starts from the commercially available 2,5-diamino-4,6-dihydroxypyrimidine (B34952). google.com This is treated with a Vilsmeier reagent, followed by hydrolysis to yield the desired dichlorinated product. google.com While a direct, high-yield synthesis for this compound is not extensively detailed in the provided search results, the general principles of pyrimidine chemistry suggest that it could be prepared through a sequence of chlorination and amination reactions on a suitable pyrimidine core. The precise control of reaction conditions would be crucial to achieve the desired regiochemistry.
Spectroscopic and Crystallographic Data
The structural elucidation of this compound and its isomers relies heavily on spectroscopic and crystallographic techniques.
NMR and Mass Spectrometry Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are indispensable tools for confirming the structure of synthesized pyrimidine derivatives. For instance, the 1H NMR spectrum of 2,6-diamino-4-chloropyrimidine N-oxide, a related compound, has been reported. researchgate.net In a typical 1H NMR spectrum of a diaminopyrimidine, signals corresponding to the amino protons and the aromatic proton on the pyrimidine ring would be expected. The chemical shifts of these protons provide valuable information about the electronic environment within the molecule.
Mass spectrometry provides the molecular weight of the compound, and its fragmentation pattern can offer further structural insights. The NIST WebBook lists the mass spectrum for 4-Chloro-2,6-diaminopyrimidine (B16297), which would be expected to show a molecular ion peak corresponding to its molecular weight of 144.562 g/mol . nist.gov
X-ray Crystallography Studies
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths and angles. A study on the crystal and molecular structure of 4,5-diamino-2-chloropyrimidine, an isomer of the title compound, was conducted using two-dimensional Fourier methods. iucr.org This analysis revealed a monoclinic unit cell and provided detailed molecular dimensions. iucr.org
Similarly, the crystal structure of 6-chloropyrimidine-2,4-diamine has been determined in complex with PDE10A2, showing a resolution of 1.79 Å. rcsb.org A co-crystal of 2,6-diamino-4-chloropyrimidine with succinic acid has also been characterized, detailing the hydrogen bonding interactions between the molecules. iucr.org These studies highlight the importance of X-ray crystallography in understanding the three-dimensional structure and intermolecular interactions of chlorodiaminopyrimidines.
Reactivity and Mechanistic Investigations of 4 Chloropyrimidine 2,5 Diamine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing pyrimidine (B1678525) rings. In this process, a nucleophile replaces a leaving group on the aromatic ring. The reactivity of the ring is significantly influenced by the nature and position of its substituents.
Reactivity at the Chloro-Substituted Position (C-4)
The chlorine atom at the C-4 position of 4-Chloropyrimidine-2,5-diamine is the primary site for nucleophilic attack. This is due to the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, which activates the C-4 position towards substitution.
A variety of nucleophiles can displace the chloride at the C-4 position. The reaction of heteroaryl chlorides, including chloropyrimidines, with amines in water in the presence of potassium fluoride (B91410) has been shown to be a facile SNAr reaction. researchgate.netnih.gov This method provides an environmentally friendly alternative to palladium-catalyzed coupling reactions. researchgate.netnih.gov For instance, the reaction of 4-chloro-2,6-diaminopyrimidine (B16297) with various amines has been studied, though unpredictable yields were sometimes observed, possibly due to solubility issues. nih.gov
Alkoxides are also effective nucleophiles for the substitution of the chloro group. wuxiapptec.comwuxiapptec.com For example, 2-MeSO₂-4-chloropyrimidine reacts exclusively at the C-2 position with alkoxides at low temperatures, a selectivity that has been utilized in medicinal chemistry syntheses. wuxiapptec.comwuxiapptec.com While this specific example highlights C-2 reactivity due to the directing effect of the sulfone group, it underscores the utility of alkoxides in pyrimidine chemistry.
The reaction with thioethers as nucleophiles is also a viable pathway for functionalization, although detailed studies specifically on this compound are less common in the provided results. However, the general principles of SNAr suggest that thiols and thioalkoxides would readily displace the C-4 chloro group.
A summary of representative SNAr reactions on chloropyrimidines is presented in the table below.
| Nucleophile | Reagent(s) | Product Type | Reference |
| Amines | Various amines, KF, water | N-substituted pyrimidines | researchgate.netnih.gov |
| Alkoxides | Alkoxides | Alkoxy-substituted pyrimidines | wuxiapptec.comwuxiapptec.com |
| Thioethers | Thiophenoxides | Thioether-substituted pyrimidines | researchgate.net |
This table summarizes the types of nucleophiles that can react with chloropyrimidines in SNAr reactions, based on general findings in the provided search results.
The regioselectivity of SNAr reactions on substituted pyrimidines is a complex issue influenced by electronic and steric factors. wuxiapptec.com For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can alter this preference. wuxiapptec.com For example, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct substitution to the C-2 position. wuxiapptec.com In the case of this compound, the two amino groups at C-2 and C-5 are expected to influence the reactivity and regioselectivity of SNAr reactions.
Computational studies, such as Quantum Mechanics (QM) analyses, have been employed to understand and predict the regioselectivity of these reactions. wuxiapptec.comwuxiapptec.com These analyses often consider the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO maps of the pyrimidine derivatives to predict the site of nucleophilic attack. wuxiapptec.com
Influence of Amino Substituents on Ring Activation
Electron-donating groups, such as amino groups, generally deactivate aromatic rings towards nucleophilic attack. masterorganicchemistry.comyoutube.com However, their effect on the regioselectivity of SNAr reactions on di- and tri-substituted pyrimidines can be nuanced. The amino groups at the C-2 and C-5 positions of this compound can influence the electron distribution within the pyrimidine ring, thereby affecting the electrophilicity of the C-4 and C-6 positions. The presence of these amino groups can lead to unexpected reactivity patterns. For instance, in the amination of 4-chloro-2,6-diaminopyrimidine, unpredictable yields were observed, which could be attributed to the influence of the amino substituents. nih.gov
Reactions Involving Amino Functionalities
The amino groups at the C-2 and C-5 positions of this compound are also reactive centers, allowing for further derivatization of the molecule.
Derivatization via Condensation Reactions (e.g., Schiff Base Formation)
The amino groups of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). asianpubs.orgjocpr.com These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net
For example, a novel tetradentate Schiff base ligand has been synthesized through the reaction of 4-chloro-2,6-diaminopyrimidine with 2-hydroxy acetophenone. jocpr.comjocpr.com Similarly, Schiff bases have been formed from 2-chloropyrimidine-4,5-diamine (B81863) and benzaldehyde (B42025) derivatives. rsc.org These Schiff bases can then be used to form metal complexes. asianpubs.orgjocpr.com The formation of Schiff bases represents a versatile method for elaborating the structure of this compound and introducing new functionalities.
A summary of representative condensation reactions is presented in the table below.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-chloro-2,6-diaminopyrimidine | 2-hydroxy acetophenone | Schiff base ligand | jocpr.comjocpr.com |
| 2-chloropyrimidine-4,5-diamine | Benzaldehyde derivatives | Schiff bases | rsc.org |
| 2,6-diamino-4-chloropyrimidine | Isatin | Macrocyclic ligand | asianpubs.org |
This table illustrates the formation of Schiff bases and related compounds from the condensation of amino-substituted chloropyrimidines with various carbonyl compounds.
Azo Coupling Reactions
Azo coupling reactions are fundamental processes for the synthesis of azo dyes, which are compounds characterized by the presence of a diazene (B1210634) functional group (–N=N–). These reactions typically involve the reaction of a diazonium salt with an electron-rich coupling component, such as an aromatic amine or a phenol. researchgate.netjchemrev.com In the context of pyrimidine chemistry, the amino groups can be diazotized and subsequently coupled, or the electron-rich pyrimidine ring can act as the coupling partner.
For pyrimidine derivatives, the presence of amino groups facilitates the formation of diazonium salts, which can then react with various coupling components. For instance, the diazotization of aminopyrimidines followed by coupling is a known method for producing azo dyes. researchgate.net Specifically, derivatives like 2,6-diamino-4-chloropyrimidine have been treated with p-chlorophenyldiazonium salt (prepared from p-chloroaniline, sodium nitrite, and hydrochloric acid at 0-5°C) to yield azo-substituted pyrimidines. biomedpharmajournal.org This reaction underscores the capability of the amino-substituted pyrimidine system to participate in azo coupling, suggesting a similar reactivity for this compound. The general procedure involves the careful control of temperature and pH to ensure the stability of the diazonium intermediate and to promote the subsequent coupling reaction. unb.cajbiochemtech.com
The resulting azo compounds derived from pyrimidines are of interest not only as dyes but also as precursors for further synthetic transformations, where the azo group can influence the reactivity of the heterocyclic core. biomedpharmajournal.org
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The chloro-substituent on the this compound core makes it an ideal substrate for such transformations, particularly with palladium catalysts.
The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a premier method for constructing biaryl structures. beilstein-journals.org This reaction has been successfully applied to chloropyrimidine substrates to create aryl-substituted pyrimidines. nih.govresearchgate.net
Research has demonstrated the feasibility of coupling arylboronic acids with chloropyrimidines. For example, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine has been successfully coupled with various arylboronic acids using a palladium tetraacetate/triphenylphosphine catalyst system in refluxing n-propanol with sodium carbonate as the base. biomedpharmajournal.orgresearchgate.net The reaction conditions for Suzuki-Miyaura couplings of chloropyrimidines are often tailored to the specific substrates but generally involve a palladium source, a phosphine (B1218219) ligand, and a base.
A general protocol for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid is presented in the table below.
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | nih.gov |
| Ligand | P(t-Bu)₃ or RuPhos | nih.govacs.org |
| Base | K₂CO₃ or KF | beilstein-journals.orgnih.gov |
| Solvent | THF or Dioxane | nih.govbeilstein-journals.org |
| Temperature | 50°C to reflux | biomedpharmajournal.orgnih.gov |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | nih.gov |
These reactions typically provide moderate to good yields of the corresponding aryl-substituted pyrimidines, highlighting the utility of the Suzuki-Miyaura reaction for functionalizing the this compound scaffold. nih.gov The choice of ligand is often crucial, with bulky, electron-rich phosphines generally providing superior results for the coupling of less reactive chloro-heterocycles. acs.org
Palladium-catalyzed cross-coupling reactions are also extensively used for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, often referred to as the Buchwald-Hartwig amination and thioetherification, respectively. rsc.orgacs.org These reactions allow for the introduction of a wide range of amine and thiol-based functionalities onto the pyrimidine core.
For C-N bond formation, the reaction of a chloropyrimidine with an amine in the presence of a palladium catalyst and a suitable base can yield the corresponding amino-pyrimidine. mit.eduuwindsor.ca The catalyst system often consists of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine ligand such as Xantphos or a biarylphosphine. beilstein-journals.orgmit.edu These reactions are pivotal in medicinal chemistry for the synthesis of compounds with diverse biological activities. rsc.orgacs.org
Similarly, C-S bond formation can be achieved by coupling a chloropyrimidine with a thiol or a sulfur-containing reagent. rsc.orgnih.gov Palladium catalysts, often in conjunction with ligands like dppf, facilitate the formation of aryl sulfides. zjut.edu.cn A study on 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine demonstrated that the chlorine at the C4 position can be displaced by S-nucleophiles like sodium thiophenoxide (NaSPh) or sodium ethanethiolate (NaSEt) in DMF to give the corresponding thioethers in high yields. biomedpharmajournal.org
| Reaction Type | Catalyst System | Base | Solvent | Reference |
| C-N Coupling | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.org |
| C-S Coupling | Pd(OAc)₂/dppf | NaH | DMF | zjut.edu.cn |
Beyond the Suzuki and Buchwald-Hartwig reactions, other cross-coupling methodologies can be envisioned for the functionalization of this compound.
The Hiyama coupling utilizes organosilanes as the organometallic partner, which are activated by a fluoride source. wikipedia.org This method offers an alternative to boronic acids and is known for its tolerance of various functional groups. wikipedia.org
The Kumada coupling employs Grignard reagents (organomagnesium halides) and is a powerful C-C bond-forming reaction. acs.org While highly effective, its application can be limited by the basicity and nucleophilicity of the Grignard reagent, which may not be compatible with all functional groups.
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N, C-O, or C-S bonds using boronic acids. organic-chemistry.orgsioc-journal.cnnih.gov It is often performed under milder, aerobic conditions compared to its palladium-catalyzed counterparts and represents a valuable complementary method. organic-chemistry.orgrsc.org Copper-diamine complexes have been shown to be effective catalysts for Chan-Lam type couplings of arylboronic acids with imidazoles. researchgate.net
While specific examples of Hiyama, Kumada, and Chan-Lam couplings with this compound are not extensively detailed in the provided search results, the general applicability of these reactions to other chloropyrimidines suggests their potential utility for this substrate as well. nih.govthieme-connect.de
Oxidation Reactions
The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is significant as it can alter the electronic properties of the pyrimidine ring, often activating it towards nucleophilic substitution. questjournals.org The N-oxide functionality is also a key feature in some biologically active molecules.
Several oxidizing agents have been employed for the N-oxidation of aminopyrimidines. A common reagent is meta-chloroperoxybenzoic acid (m-CPBA). For instance, 2,4-diamino-6-chloropyrimidine can be oxidized with m-CPBA in a suitable solvent like acetone (B3395972) to yield the corresponding N-oxide. Another method involves the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, which offers a greener and more scalable approach. questjournals.org The use of magnesium monoperoxyphthalate has also been reported for the oxidation of 2,4-diamino-6-chloropyrimidine. google.com
The position of N-oxidation can be influenced by the substitution pattern on the pyrimidine ring. In many cases, a mixture of N-oxide isomers may be formed. google.com
| Oxidizing Agent | Catalyst/Solvent | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Acetone or Alcohol | |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate/Methanol (B129727) | questjournals.org |
| Magnesium Monoperoxyphthalate | N/A | google.com |
| Hydrogen Peroxide/Acetic Acid | N/A | researchgate.net |
The resulting pyrimidine N-oxides are valuable intermediates. For example, the N-oxide of 2,4-diamino-6-chloropyrimidine is a key precursor in the synthesis of the drug Minoxidil. questjournals.orggoogle.comgoogle.com
Structural Characterization Methodologies and Spectroscopic Analysis
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to the characterization of 4-Chloropyrimidine-2,5-diamine, each providing unique insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, a predicted ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) shows distinct signals corresponding to the aromatic proton and the amine protons. ichemical.com The singlet for the C6-proton of the pyrimidine (B1678525) ring is expected to appear in the aromatic region, while the protons of the two amino groups (at C2 and C5) would appear as broad singlets. ichemical.com In derivatives where this compound is used as a precursor to form a purine (B94841) ring system, the corresponding C8-proton of the newly formed purine appears as a singlet, for instance, at 8.78 ppm or 8.08 ppm in different derivatives. nih.govuniversiteitleiden.nl
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.61 | Singlet (s) | C6-H |
| 6.71 | Broad Singlet (br s) | C5-NH₂ |
| 4.94 | Broad Singlet (br s) | C2-NH₂ |
Data obtained in DMSO-d6. ichemical.com
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its amine groups, the carbon-chlorine bond, and the pyrimidine ring structure. While a specific spectrum is not detailed in the provided search results, the expected vibrational frequencies can be inferred from standard correlation tables.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3250 | N-H stretching | Primary amine (NH₂) |
| 1650 - 1580 | N-H bending | Primary amine (NH₂) |
| 1580 - 1400 | C=C and C=N stretching | Aromatic pyrimidine ring |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 144.56 g/mol . biosynth.com In mass spectrometry, the compound would be expected to show a molecular ion peak corresponding to this mass. Techniques like Electrospray Ionization (ESI-MS) would likely show a prominent ion at m/z 145.57 for the protonated molecule ([M+H]⁺). LC-MS is frequently used to monitor reactions involving this compound and to characterize the resulting products. google.comgoogle.com.naamazonaws.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugation systems. The pyrimidine ring system with amino substituents constitutes a chromophore that absorbs in the UV region. google.com While the specific UV-Vis spectrum for this compound is not detailed, purine derivatives synthesized from it exhibit absorption maxima (λmax), for example, at 263 nm in methanol (B129727) or 287 nm in dichloromethane, indicating the presence of a significant UV-absorbing system. nih.govuniversiteitleiden.nl This technique is also employed for the detection of the compound and its derivatives in methods like High-Performance Liquid Chromatography (HPLC). google.com
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. For this compound, which is a stable, non-radical molecule in its ground state, ESR spectroscopy is generally not an applicable method for structural characterization. No ESR spectral data for this compound were found in the searched literature. google.com
X-ray Crystallography and Solid-State Structural Elucidation
An extensive search for scientific literature and data pertaining specifically to This compound reveals a significant lack of available information required to populate the detailed structural analysis requested. There is no specific published research on the single-crystal X-ray diffraction, intermolecular interactions, co-crystal formation, Hirshfeld surface analysis, or molecular electrostatic potential mapping for this exact compound.
Scientific studies providing this level of detailed structural characterization are available for closely related isomers, such as 2,6-Diamino-4-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine . These studies include comprehensive analyses that align with the requested methodologies.
Due to the strict requirement to focus solely on "this compound," and the absence of specific data for this molecule in the public domain, it is not possible to generate the article according to the provided outline without compromising scientific accuracy.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies (DFT)
Quantum mechanical studies, particularly those using DFT, allow for the detailed examination of molecular properties that are often difficult to measure experimentally. For pyrimidine (B1678525) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to model their structure and energetics. researchgate.net
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. unito.it This process is fundamental for calculating other molecular properties accurately. For molecules with flexible groups, a conformational analysis is performed to identify the most stable conformer.
While specific geometry optimization data for 4-Chloropyrimidine-2,5-diamine is not detailed in the provided search results, studies on similar molecules like 2,6-Diamino-4-chloropyrimidine have been conducted. researchgate.net DFT calculations are used to determine optimized bond lengths and angles. For instance, in related pyrimidine derivatives, it has been noted that calculated bond lengths and angles can sometimes be slightly shorter or longer than experimental values, which can be attributed to the chosen computational method and basis set. irjweb.comresearchgate.net In a study on a co-crystal of 2,6-diamino-4-chloropyrimidine and succinic acid, the geometry was optimized using the B3LYP/6-311++G(d,p) level of theory to evaluate its structural characteristics. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Illustrative) Note: This table is illustrative, based on typical values for pyrimidine derivatives, as specific data for this compound was not found.
| Parameter | Bond | Calculated Bond Length (Å) | Calculated Bond Angle (°) |
|---|---|---|---|
| Bond Lengths | C-Cl | ~1.75 | - |
| C-N (ring) | ~1.33 - 1.38 | - | |
| C-C (ring) | ~1.39 - 1.42 | - | |
| C-NH2 | ~1.36 | - | |
| Bond Angles | N-C-N (ring) | - | ~126 |
| C-N-C (ring) | - | ~115 | |
| Cl-C-N (ring) | - | ~117 |
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the assignment of experimental spectral bands to specific vibrational modes (e.g., stretching, bending, wagging) but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). chemrxiv.org
For pyrimidine derivatives, characteristic vibrational modes include C-H stretching, NH₂ group vibrations (stretching, scissoring, wagging), and pyrimidine ring breathing modes. ijfans.org While a specific vibrational analysis for this compound was not found, studies on related compounds such as 4,6-Diamino-2-Hydroxy Pyrimidine provide insight into the expected spectral features. ijfans.org For example, NH₂ wagging vibrations in a substituted aminopyrimidine were identified around 650 cm⁻¹. ijfans.org Computational programs can calculate the complete vibrational spectrum within the double harmonic approximation. ethz.ch
Table 2: Illustrative Vibrational Frequencies for a Diaminopyrimidine Derivative Note: This table is illustrative. Specific assignments for this compound would require a dedicated computational study.
| Frequency (cm⁻¹) (Calculated) | Vibrational Mode Assignment |
|---|---|
| ~3500 | NH₂ Asymmetric Stretch |
| ~3400 | NH₂ Symmetric Stretch |
| ~1650 | NH₂ Scissoring |
| ~1600 | Pyrimidine Ring Stretch |
| ~1450 | Pyrimidine Ring Stretch |
| ~990 | Ring Breathing |
| ~780 | C-Cl Stretch |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.comossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.comchalcogen.ro
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. chalcogen.ro Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net In a DFT study of a 2,6-diamino-4-chloropyrimidine–succinic acid co-crystal, the HOMO–LUMO energy gap was calculated to be 5.19 eV, indicating a stable structure with low reactivity. researchgate.net The energies of the HOMO and LUMO also relate to the ionization potential and electron affinity of the molecule, respectively. irjweb.com
Table 3: Frontier Orbital Energies and Related Parameters Note: Data is for a 2,6-diamino-4-chloropyrimidine co-crystal. researchgate.net
| Parameter | Calculated Value (eV) |
|---|---|
| E_HOMO | -6.96 |
| E_LUMO | -1.77 |
| Energy Gap (ΔE) | 5.19 |
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting wavefunction calculations in terms of localized chemical concepts like bonds, lone pairs, and atomic charges. wisc.edu It examines intramolecular delocalization, or charge transfer, from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wisc.edu The strength of these interactions is estimated using second-order perturbation theory. wisc.edu
The distribution of electron density in a molecule determines its electrostatic potential and reactive sites. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For pyrimidine derivatives, the nitrogen atoms of the ring and the amino groups are typically regions of negative potential, making them sites for hydrogen bonding and electrophilic interaction. bohrium.com Charge transfer within the molecule or between molecules in a complex can be investigated by analyzing changes in electron density and atomic charges (e.g., Mulliken or Natural Population Analysis charges). acs.org Studies on charge-transfer complexes involving diamine-containing compounds show that electron donation can occur from the non-bonding pair of the amino group or from the aromatic ring system. acs.orgnih.gov
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states (TS), intermediates, and pre-reactive complexes, and by calculating the associated energy profiles. chemrxiv.orgugr.es For substituted pyrimidines, DFT methods like M06-2X are often recommended for kinetic and thermodynamic calculations. chemrxiv.org
Studies on the nucleophilic aromatic substitution (SNAr) of related chloropyrimidines have shown the importance of computational analysis in understanding reaction pathways. rsc.orgresearchgate.net For example, a computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines revealed that the reaction mechanism could involve pre-reactive molecular complexes and Meisenheimer intermediates. ugr.esrsc.org The calculations showed that when chlorine was the leaving group, no such stable intermediates were found, suggesting a concerted mechanism. chemrxiv.org In contrast, alkoxy leaving groups proceeded through a stepwise mechanism with distinct intermediates. rsc.orgresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. ugr.esrsc.org Such studies are vital for explaining unexpected reactivity and for designing new synthetic routes. ugr.es
Computational Elucidation of SNAr Regioselectivity
The pyrimidine core of this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). A key question in the functionalization of this molecule is the regioselectivity of such reactions. The chlorine atom at the C4 position is the most likely site for nucleophilic attack, a prediction that can be elucidated computationally.
Theoretical studies on similar chloropyrimidine systems reveal that the regioselectivity of SNAr reactions is governed by the stability of the Meisenheimer intermediate, the transition state energies, and the calculated partial charges on the carbon atoms of the pyrimidine ring. For instance, in a related compound, 4,6-dichloropyrimidine, computational analysis has shown that the C4 and C6 positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. The presence of amino groups at the C2 and C5 positions in this compound would further modulate the electron density around the ring, influencing the precise activation of the C4 position.
| Computational Parameter | Influence on SNAr at C4 |
| Calculated Partial Charges | A more positive partial charge on C4 indicates a more electrophilic site, favoring nucleophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) Map | A large LUMO lobe at the C4 position suggests this is the site where a nucleophile will preferentially attack. |
| Stability of Meisenheimer Intermediate | A more stable intermediate for attack at C4 compared to other positions indicates a lower energy pathway for the reaction. |
Transition State Analysis and Reaction Barrier Determination
To quantify the regioselectivity and reaction kinetics of SNAr reactions involving this compound, computational chemists can perform transition state analysis and determine the associated reaction barriers. This involves mapping the potential energy surface of the reaction between the pyrimidine and a nucleophile.
| Reaction Coordinate | Calculated Energy (Illustrative for a generic SNAr on a chloropyrimidine) |
| Reactants | 0 kcal/mol |
| Transition State | +15 to +25 kcal/mol |
| Meisenheimer Intermediate | +5 to +10 kcal/mol |
| Products | -10 to -20 kcal/mol |
Intermolecular Interaction Energy Analysis
The way molecules of this compound interact with each other in the solid state is crucial for understanding its crystal structure and physical properties.
Energy Framework Calculations for Crystal Packing
Energy framework calculations are a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. These calculations can reveal the dominant forces holding the crystal together, such as hydrogen bonds and π-π stacking interactions.
Molecular Modeling and Docking Studies
The structural motifs present in this compound make it an interesting scaffold for the design of ligands that can interact with biological macromolecules.
Prediction of Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies could be employed to investigate its potential to bind to the active sites of enzymes, such as kinases, which often have binding pockets that accommodate pyrimidine-based inhibitors.
The amino groups and the pyrimidine nitrogens are key features for forming specific hydrogen bonds with amino acid residues in a protein's active site. For example, the 2-aminopyrimidine (B69317) motif is a well-known "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. Docking studies would aim to identify potential protein targets and predict the specific interactions that would stabilize the ligand-protein complex.
| Potential Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond Donor | Amino groups at C2 and C5 | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens, Chlorine atom | Arginine, Lysine, Serine, Threonine, Tyrosine |
| π-π Stacking | Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Structure-Based Design Principles
The insights gained from molecular docking and the understanding of ligand-biomolecule interactions can be used to guide the design of new molecules with improved potency and selectivity. This is the core of structure-based drug design.
Starting with the this compound scaffold, medicinal chemists can propose modifications to enhance its binding to a target protein. For example, if docking studies reveal a nearby hydrophobic pocket in the active site, the chlorine atom at the C4 position could be replaced with a larger, non-polar group to fill this pocket and increase binding affinity. Similarly, the amino groups could be further functionalized to form additional favorable interactions. This iterative process of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.
In Silico Property Prediction
In silico property prediction involves the use of computational models to estimate a molecule's characteristics. These predictions are crucial in early-stage drug discovery for filtering large libraries of compounds to identify candidates with favorable profiles. The primary goal is to assess the molecule's potential to be developed into an orally active drug by evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.
In the absence of direct research, the drug-likeness and physicochemical attributes of a novel compound like this compound would typically be evaluated using a standard set of computational tools and established principles, such as Lipinski's Rule of Five.
Lipinski's Rule of Five
Introduced as a qualitative guideline, Lipinski's Rule of Five helps to predict the likelihood of a compound's oral bioavailability. nih.govontosight.aifishersci.se The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
A molecular weight of 500 daltons or less.
A logP (a measure of lipophilicity) value of 5 or less.
No more than 5 hydrogen bond donors (the sum of OH and NH groups).
No more than 10 hydrogen bond acceptors (the sum of N and O atoms).
To apply this rule to this compound, one would first need its calculated physicochemical properties. While specific published data is absent, a theoretical calculation based on its structure (C₄H₅ClN₄) would be the first step in any computational assessment.
Predicted Physicochemical Properties
Without dedicated studies, it is not possible to present a table of detailed, validated research findings for this compound. However, for the purpose of illustrating the process, a hypothetical table of predicted properties is presented below. These values would typically be generated using computational software and have not been experimentally verified for this specific compound.
Table 1: Hypothetical Computationally Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₄H₅ClN₄ |
| Molecular Weight | 144.56 g/mol |
| XlogP3 | Value not available |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 77.8 Ų |
Note: This table is for illustrative purposes only. The values for Hydrogen Bond Donors, Acceptors, and Molecular Weight are derived from the known chemical structure. The XlogP3 and other computational values would require specific software for prediction and are not available in the public domain for this compound.
Analysis of Drug-Likeness
Based on the illustrative data, an assessment against Lipinski's Rule of Five can be performed:
Table 2: Illustrative Drug-Likeness Assessment of this compound based on Lipinski's Rule of Five
| Lipinski's Rule Parameter | Value (based on structure) | Compliance |
| Molecular Weight ≤ 500 Da | 144.56 | Yes |
| logP ≤ 5 | Value not available | Cannot be assessed |
| Hydrogen Bond Donors ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 4 | Yes |
From this illustrative analysis, this compound would likely comply with at least three of the four criteria of Lipinski's Rule of Five. The key missing parameter is the octanol-water partition coefficient (logP), which is a critical measure of a molecule's lipophilicity and its ability to cross cell membranes. Without a calculated or experimentally determined logP value, a complete assessment of its drug-likeness according to Lipinski's rule cannot be finalized.
Further computational studies would be necessary to generate a comprehensive in silico profile of this compound. Such studies would typically involve more advanced modeling to predict a wider range of ADME properties, including solubility, permeability, and potential for metabolic liabilities.
Synthesis of Derivatives and Structure Activity Relationship Sar Studies
Design Principles for Pyrimidine (B1678525) Derivative Libraries
The design of pyrimidine derivative libraries is a strategic process aimed at maximizing the chemical diversity and biological relevance of the synthesized compounds. nih.gov Key principles in this endeavor include:
Diversity-Oriented Synthesis (pDOS): This strategy aims to create a collection of structurally diverse molecules, often including conformationally diverse medium/macro- and bridged cyclic scaffolds. frontiersin.org This approach allows for the exploration of unique three-dimensional chemical spaces that may lead to novel interactions with biological targets. frontiersin.orgacs.org
"Rule of Three" for Fragment Libraries: When designing fragment-based libraries, the "Rule of Three" (RO3) is often considered. This guideline suggests that fragments should have a molecular weight ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a calculated LogP (cLogP) ≤3. acs.org This helps to ensure that the initial fragments are small and simple, allowing for subsequent optimization.
Computational and In Silico Methods: Computer-aided design plays a crucial role in modern library design. Techniques like molecular docking and principal moment of inertia (PMI) analysis help in visualizing conformational diversity and predicting binding modes, guiding the selection of target structures for synthesis. frontiersin.orgnih.gov
Systematics of Structural Modifications
Systematic structural modifications of the 4-chloropyrimidine-2,5-diamine scaffold are essential for understanding and optimizing its biological activity. This involves exploring the effects of different substituents at various positions on the pyrimidine ring and introducing a wide range of chemical groups.
The electronic and steric properties of substituents at the C-2, C-4, and C-5 positions of the pyrimidine ring significantly influence its reactivity and interaction with biological targets.
C-2 Position: Substitution at the C-2 position can have a notable impact on the chemical shifts of other carbons in the ring. cdnsciencepub.com For example, replacing a hydrogen with a methyl or phenyl group at C-2 can cause a downfield shift for this carbon. cdnsciencepub.com In some cases, a free amino group at the C-2 position has been identified as being important for potent bone anabolic activity in certain pyrimidine derivatives. nih.gov
C-4 Position: The C-4 position is generally the most reactive site for nucleophilic substitution in 2,4-dichloropyrimidines. wuxiapptec.com However, the nature of the substituent at C-6 can alter this selectivity. wuxiapptec.com For instance, an electron-donating group at C-6 can favor substitution at the C-2 position. wuxiapptec.com The presence of a 4-thio substituent can impair the recognition of the pyrimidine ring by some enzymes. nih.gov
C-5 Position: The C-5 position is less electron-deficient compared to the C-2, C-4, and C-6 positions, making electrophilic substitution more favorable at this site. wikipedia.org The introduction of an electron-withdrawing group at C-5 can activate the remaining C-Cl bond towards nucleophilic displacement. csir.co.za Studies have shown that introducing substituted aryl groups at the C-5 position of a 2,4-diaminopyrimidine (B92962) core can lead to compounds with antitubercular activity. mdpi.com
The following table summarizes the observed effects of substituents at different positions of the pyrimidine ring:
| Position | Substituent Effect | Reference |
| C-2 | A free amino group can be crucial for biological activity. | nih.gov |
| C-4 | Generally the most reactive site for SNAr, but selectivity is influenced by other substituents. | wuxiapptec.com |
| C-5 | Favorable for electrophilic substitution. An electron-withdrawing group here can activate other positions. | wikipedia.orgcsir.co.za |
Introduction of Diverse Chemical Moieties (e.g., Aromatic, Heterocyclic, Aliphatic)
The introduction of diverse chemical moieties to the pyrimidine scaffold is a key strategy for exploring a wide range of chemical space and identifying potent and selective compounds.
Aromatic and Heterocyclic Moieties: The fusion or substitution of pyrimidine with other aromatic and heterocyclic rings can lead to compounds with a broad spectrum of biological activities. ignited.injchr.orgresearchgate.net For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as dual inhibitors of CDK2 and TRKA kinases. nih.gov The introduction of an indole (B1671886) heterocycle at the C(5) position of a pyrazolo[1,5-a]pyrimidine core has been suggested to enhance selectivity for the PI3Kδ isoform. mdpi.com
Aliphatic Moieties: The incorporation of aliphatic groups can influence the lipophilicity and conformational flexibility of the molecule. For instance, in the synthesis of 2,4-diamino-6-substituted pyrimidines, (S)-2,3-isopropylidene glycerol (B35011) and (R)-2,3-isopropylidene glycerol have been used to introduce chiral aliphatic side chains. mdpi.com
The following table provides examples of diverse moieties introduced to the pyrimidine ring and their intended purpose:
| Moiety Type | Example | Purpose/Observation | Reference |
| Aromatic | Indole | Enhanced selectivity for PI3Kδ isoform. | mdpi.com |
| Heterocyclic | Pyrazole | Dual inhibition of CDK2 and TRKA kinases. | nih.gov |
| Aliphatic | Isopropylidene glycerol | Introduction of chiral side chains. | mdpi.com |
Methodologies for Evaluating Biological Activities
A variety of in vitro and in silico methods are employed to evaluate the biological activities of newly synthesized pyrimidine derivatives and to understand their mechanism of action at a molecular level.
In vitro enzyme inhibition assays are a primary tool for assessing the potency of pyrimidine derivatives against specific enzyme targets. These assays measure the concentration of the compound required to inhibit the activity of a purified enzyme by 50% (IC50).
Colorimetric Assays: These assays often rely on a substrate that produces a colored product upon enzymatic reaction. The change in color, measured spectrophotometrically, is used to determine the rate of the reaction and the extent of inhibition. For example, the peroxidase activity of cyclooxygenase (COX) can be assessed by measuring the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). mdpi.com
Kinetic Studies: To further characterize the mechanism of inhibition, kinetic studies are performed. These can distinguish between different types of inhibition, such as competitive, non-competitive, and mixed-type inhibition. tandfonline.comnih.gov
The following table presents data from in vitro enzyme inhibition assays for various pyrimidine derivatives:
| Compound/Derivative Series | Target Enzyme(s) | IC50 Values | Inhibition Type | Reference |
| 2-Amino-4,6-diarylpyrimidines | α-glucosidase | 0.087 ± 0.01 µM to 1.952 ± 0.26 µM | Reversible mixed-type | tandfonline.comnih.gov |
| 2-Amino-4,6-diarylpyrimidines | α-amylase | e.g., 0.189 ± 0.02 µM for compound 4p | Not specified | tandfonline.comnih.gov |
| Pyrimidine derivatives L1 and L2 | COX-2 | Comparable to meloxicam | Not specified | mdpi.com |
| 4-Amino-2-chloropyrimidine | Glutathione S-transferase (GST) | 0.037 µM | Non-competitive | journalagent.com |
| Pyrazolo[1,5-a]pyrimidine 6t | CDK2 | 0.09 µM | Not specified | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 6s | TRKA | 0.45 µM | Not specified | nih.gov |
| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) | Bone Anabolic Agent (ALP activity) | Most efficacious at 1 pM | Not applicable | nih.gov |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine (CPL302253) | PI3Kδ | 2.8 nM | Not specified | mdpi.com |
Understanding the specific interactions between a pyrimidine derivative and its molecular target is crucial for rational drug design. This is often achieved through a combination of experimental and computational techniques.
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govtandfonline.comnih.gov For example, docking studies of diaminopyrimidine derivatives at the ATP binding site of Focal Adhesion Kinase (FAK) revealed hydrogen bonds with the key residue Cys502. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. nih.govfigshare.comresearchgate.net These simulations can help to assess the stability of the binding interactions predicted by molecular docking.
X-ray Crystallography: This experimental technique provides a high-resolution, three-dimensional structure of the ligand bound to its target protein. This information is invaluable for understanding the precise molecular interactions and for guiding further structural modifications. acs.orgnih.gov
Investigation of Antimicrobial Action Mechanisms at the Molecular Level
The antimicrobial efficacy of derivatives of this compound and related pyrimidine compounds is underpinned by their ability to interfere with essential cellular processes in microorganisms. At the molecular level, these compounds and their analogs have been shown to target specific enzymes and pathways crucial for microbial survival and proliferation. Molecular docking studies and enzyme assays have been instrumental in elucidating these mechanisms, providing insights into the structure-activity relationships that govern their antimicrobial potency.
A primary mechanism of action for many pyrimidine-based antimicrobial agents is the inhibition of DNA gyrase. bohrium.comacs.org This essential bacterial enzyme plays a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to the cessation of DNA synthesis and ultimately, bacterial cell death. Molecular docking studies have revealed that the binding affinity of these derivatives to DNA gyrase is a key determinant of their antibacterial activity. bohrium.com For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were shown to have favorable binding interactions with the essential amino acids in the active site of DNA gyrase, with docking scores comparable to the known antibiotic ciprofloxacin. acs.org
Another significant molecular target for pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of tetrahydrofolate, a precursor required for the production of nucleic acids and certain amino acids. acs.org Inhibition of DHFR disrupts the folate biosynthesis pathway, thereby halting the production of essential building blocks for cell growth and division. Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors, targeting both DNA gyrase and DHFR, which can lead to enhanced antimicrobial efficacy and potentially reduce the development of drug resistance. acs.org
Furthermore, some pyrimidine derivatives have been found to target other microbial enzymes. For example, studies on chromeno[4,3-d]pyrimidine and pyrimidine-5-yl-(2-hydroxyphenyl)methanone derivatives pointed towards the inhibition of D-alanine-D-alanine ligase (DdlB). researchgate.net This enzyme is crucial for the synthesis of the bacterial cell wall peptidoglycan, and its inhibition weakens the cell wall, making the bacterium susceptible to osmotic lysis. researchgate.net
Molecular docking simulations have also been employed to understand the binding modes of pyrimidine derivatives with other microbial targets. For instance, imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated good binding modes with various microbial targets, contributing to their broad-spectrum antimicrobial activity against Gram-positive bacteria and yeasts. mdpi.com Similarly, docking studies of oxadiazole and pyrimidine-bearing heterocyclic compounds against DNA gyrase have shown significant binding affinities, corroborating their experimental antibacterial activities. bohrium.com
The following table summarizes the findings from molecular docking and enzyme inhibition studies for various pyrimidine derivatives, highlighting their molecular targets and the observed antimicrobial effects.
| Derivative Class | Molecular Target | Key Findings | Antimicrobial Activity |
| Imidazo[1,2-a]pyrimidines | Various microbial targets | Good binding modes in molecular docking simulations. mdpi.com | Active against Gram-positive bacteria and yeasts. mdpi.com |
| 1,2,4-Triazolo[1,5-a]pyrimidines | DNA gyrase, Dihydrofolate reductase (DHFR) | Favorable binding interactions with active sites; some compounds act as dual inhibitors. acs.org | Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. acs.org |
| Oxadiazole-pyrimidine hybrids | DNA gyrase | Significant binding affinity in molecular docking studies. bohrium.com | Promising activity against Escherichia coli and Staphylococcus aureus. bohrium.com |
| Chromeno[4,3-d]pyrimidines | D-alanine-D-alanine ligase (DdlB) | Predicted to inhibit DdlB, affecting cell wall synthesis. researchgate.net | Potent antibacterial activity. researchgate.net |
| Benzofuran-pyrimidine derivatives | Glucosamine-6-phosphate (GlcN-6-P) synthase | Molecular docking suggests potential inhibition of GlcN-6-P synthase. brieflands.com | Displayed excellent antimicrobial activity. brieflands.com |
These molecular-level investigations are crucial for the rational design and optimization of new and more effective antimicrobial agents based on the this compound scaffold. By understanding the precise mechanisms of action, researchers can modify the chemical structure of these compounds to enhance their binding affinity to specific microbial targets, thereby improving their potency and selectivity.
Role of 4 Chloropyrimidine 2,5 Diamine As a Synthetic Building Block
Intermediate in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive sites on the pyrimidine (B1678525) ring of 4-chloropyrimidine-2,5-diamine makes it an ideal starting material for the synthesis of more intricate molecular architectures.
Precursor for Advanced Pyrimidine-Based Scaffolds
The pyrimidine core is a prevalent feature in numerous biologically active molecules. This compound serves as a key precursor for advanced pyrimidine-based scaffolds, which are central to the development of novel therapeutic agents. For instance, this compound is utilized in the synthesis of pyrimido[5,4-d]pyrimidine (B1612823) derivatives, a class of compounds that has shown promise as antitrypanosomal and antileishmanial agents. nih.gov The synthesis involves a multi-step process where the pyrimidine ring of this compound is annulated to form the fused pyrimidopyrimidine system. nih.govrsc.org The resulting scaffolds can be further functionalized to optimize their biological activity. nih.gov
The versatility of this precursor is also highlighted in its use for creating 2,4,5-trisubstituted pyrimidines, which have been identified as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, showing activity against blood-stage malaria parasites. nih.gov
Utility in the Construction of Fused Heterocycles
The presence of both amino and chloro groups allows for sequential reactions to build fused heterocyclic systems. The amino groups can participate in cyclization reactions, while the chloro group provides a site for further substitution or cross-coupling reactions. This dual reactivity is exploited in the synthesis of various fused heterocycles, including those containing imidazole, triazole, or other ring systems. ucl.ac.uk For example, it is a key intermediate in the synthesis of purine (B94841) analogues, which are important in antiviral drug discovery. google.com The synthesis of these complex molecules often involves a tandem reaction sequence where the pyrimidine acts as the foundational structure. acs.org
Chemical Applications in Material Science
Beyond its role in medicinal chemistry, this compound also finds applications in the field of material science, particularly in the development of novel polymers and ligands.
Involvement in Nitrogen-Containing Heterocyclic Polymers or Ligands
Nitrogen-containing heterocyclic compounds are of great interest in material science due to their electronic properties and ability to coordinate with metal ions. nih.gov this compound can be used as a monomer in the synthesis of nitrogen-rich polymers. These polymers may exhibit interesting thermal stability, conductivity, or photophysical properties. Aromatic diamines, including derivatives of this compound, are important intermediates in the synthesis of high-performance polymers. google.com
Furthermore, the diamine structure allows it to act as a bidentate or polydentate ligand, capable of forming stable complexes with various metal ions. These metal complexes have potential applications in catalysis, sensing, and as functional materials. The synthesis of tetradentate Schiff base ligands derived from related chlorodiaminopyrimidines and their metal complexes has been reported, demonstrating the utility of this class of compounds in coordination chemistry. researchgate.net
Methodological Advancements in Intermediate Preparation
The utility of this compound has driven research into more efficient and scalable methods for its synthesis.
Development of Efficient and Scalable Processes
Further process optimization has focused on improving yield and purity while minimizing waste. For instance, the use of Vilsmeier reagent for the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) has been shown to be an effective method. google.com These advancements are crucial for making this versatile building block more accessible for both research and industrial applications. lookchem.comlookchem.com
Below is a table summarizing key synthetic methodologies for related chloropyrimidine diamines, which share similar synthetic challenges and advancements.
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride, Tetraethylammonium chloride | 105°C, 20 hours | 2,5-Diamino-4,6-dichloropyrimidine | 50% | google.com |
| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride, N-ethyl-N-methyl piperidinium (B107235) chloride | 105°C, 24 hours | 2,5-Diamino-4,6-dichloropyrimidine | 65% | google.com |
| 2,5-Diamino-4,6-dihydroxypyrimidine hemisulfate | Vilsmeier reagent | Not specified | 4,6-Dichloro-2,5-bis{[(dimethylamino)methylene]amino}pyrimidine | 92% | google.com |
| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride | 90–110°C, 4–8 hours | 2,4-Diamino-6-chloropyrimidine | Not specified | |
| 2,6-Diaminopyrimidin-4(3H)-one | Phosphorus oxychloride | Not specified | 6-Chloropyrimidine-2,4-diamine | 80% | questjournals.org |
Conclusion and Future Research Directions
Summary of Current Research Trends on 4-Chloropyrimidine-2,5-diamine and Related Scaffolds
Current research involving pyrimidine (B1678525) scaffolds, including those derived from this compound, is heavily concentrated on the development of kinase inhibitors for cancer therapy. The pyrimidine core is a well-established "privileged scaffold" that can be strategically modified to target the ATP-binding sites of various protein kinases. nih.gov Researchers are actively engaged in the rational design and synthesis of pyrimidine derivatives that exhibit potent and selective inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinases (ERK). nih.govtandfonline.com
A prominent trend is the use of molecular hybridization, where the pyrimidine core is combined with other pharmacologically active moieties, such as sulfonamides, chromones, or indole (B1671886) rings, to create hybrid molecules with enhanced biological activity and improved pharmacokinetic profiles. nih.govbohrium.comresearchgate.net This approach aims to exploit the synergistic effects of different pharmacophores to overcome challenges like drug resistance and to target multiple signaling pathways simultaneously. bohrium.comresearchgate.net For instance, the hybridization of pyrimidine with a chromone (B188151) core has yielded compounds with significant anti-cancer activity against various cell lines. bohrium.com
Furthermore, the exploration of fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, continues to be a major focus. tandfonline.commdpi.com These bicyclic and tricyclic structures offer a more rigid and defined three-dimensional shape, which can lead to higher binding affinity and selectivity for their biological targets. mdpi.com Research in this area has led to the discovery of potent inhibitors of dihydrofolate reductase (DHFR) and various kinases. nih.gov
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the extensive research on pyrimidine derivatives, significant knowledge gaps remain. A primary challenge is achieving high selectivity for target kinases, as the ATP-binding site is conserved across many kinases. Off-target effects can lead to toxicity and limit the therapeutic potential of new drug candidates. Future research should focus on developing more sophisticated computational models to predict selectivity and guide the design of next-generation inhibitors.
Another underexplored area is the systematic investigation of the metabolic fate and potential toxicity of novel pyrimidine derivatives. While many studies report potent in vitro activity, comprehensive in vivo studies, including pharmacokinetics and toxicology, are often lacking. Filling this gap is crucial for translating promising lead compounds into clinical candidates.
Emerging research avenues include the application of pyrimidine-based compounds beyond oncology. The versatile nature of the pyrimidine scaffold suggests potential applications in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and inflammatory disorders. nih.govacs.org For example, pyrimidine derivatives have shown promise as cholinesterase inhibitors for the treatment of Alzheimer's disease and as antitubercular agents. nih.govacs.org Exploring these new therapeutic applications represents a significant opportunity for future research.
Additionally, the development of pyrimidine-based materials with novel optical or electronic properties is an emerging field. The planar structure and potential for π-π stacking of the pyrimidine ring make it an attractive candidate for the construction of organic semiconductors, liquid crystals, and other functional materials. rsc.org
Potential for Further Exploration in Synthetic Methodology and Derivatization
The synthetic versatility of this compound and related compounds is far from fully exploited. While nucleophilic aromatic substitution (SNAr) is the most common method for derivatization, there is significant potential for exploring other modern synthetic techniques. tandfonline.comnih.gov
Table 1: Derivatization Reactions of Chloropyrimidines
| Reaction Type | Reagents/Catalysts | Product Type | Reference(s) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted Pyrimidines | tandfonline.comnih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalysts | Aryl-substituted Pyrimidines | nih.gov |
| Buchwald-Hartwig Amination | Amines, Palladium catalysts | Aminopyrimidines | mdpi.com |
The application of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, has enabled the synthesis of a wider range of C-C and C-N coupled pyrimidine derivatives. nih.govmdpi.com These methods allow for the introduction of diverse substituents that are not accessible through traditional SNAr reactions. Further exploration of these and other cross-coupling reactions could lead to the discovery of novel pyrimidine scaffolds with unique properties.
Multi-component reactions (MCRs) also offer an efficient and atom-economical approach to constructing complex pyrimidine-based molecules from simple starting materials. beilstein-journals.org The Groebke–Blackburn–Bienaymé reaction, for example, has been used to synthesize imidazo[1,2-c]pyrimidin-5-amines. beilstein-journals.org Expanding the scope of MCRs for the synthesis of pyrimidine derivatives is a promising area for future research.
Furthermore, there is a need for more efficient and environmentally friendly synthetic methods. This includes the development of catalytic systems that operate under milder conditions, the use of greener solvents, and the design of synthetic routes that minimize waste generation. patsnap.comgoogle.compatsnap.com
Implications for Rational Design of Novel Compounds Based on the Pyrimidine Core
The wealth of structural and biological data available for pyrimidine derivatives provides a strong foundation for the rational design of new compounds. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features required for potent biological activity. nih.gov For example, SAR studies on pyrrolo[2,3-d]pyrimidine derivatives have elucidated the importance of specific substituents at various positions of the pyrimidine ring for inhibiting tumor growth. mdpi.com
Table 2: Examples of Bioactive Pyrimidine Derivatives
| Compound Class | Target | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Indolyl-pyrimidine hybrids | EGFR, VEGFR-2 | Cancer | researchgate.net |
| Pyrrolo[2,3-d]pyrimidines | DDR2, DHFR | Cancer, Infectious Diseases | mdpi.comnih.gov |
| Thieno[2,3-d]pyrimidines | EGFR | Cancer | tandfonline.com |
Molecular docking and other computational methods are increasingly being used to guide the design process. nih.govresearchgate.net These tools allow researchers to visualize how potential drug candidates interact with their biological targets and to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov The integration of computational design with efficient synthetic strategies and robust biological evaluation will be critical for accelerating the discovery of new pyrimidine-based drugs and materials.
Q & A
Q. Q1. What are the standard synthetic routes for 4-chloropyrimidine-2,5-diamine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves chlorination of pyrimidine precursors or nucleophilic substitution on pre-functionalized pyrimidine scaffolds. For example, condensation of chlorinated intermediates with amine groups under basic conditions (e.g., sodium methoxide) is a common approach . Key factors affecting yield include:
- Base selection : Strong bases (e.g., NaOMe) enhance nucleophilic substitution but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and decomposition risks.
Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .
Q. Q2. Which characterization techniques are most reliable for confirming the structure of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., chlorine at C4, amines at C2/C5).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 174.02).
- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Advanced Research Questions
Q. Q3. How can contradictory biological activity data for this compound derivatives be resolved?
Answer: Contradictions often arise from:
- Purity discrepancies : Trace impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via LC-MS before testing.
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) require standardized protocols.
- Structural analogs : Compare activity across derivatives (e.g., 2,6-diamino-4-chloropyrimidine vs. 2,5-diamine) to identify SAR trends .
Q. Q4. What strategies optimize regioselectivity in modifying this compound for medicinal chemistry applications?
Answer:
- Protecting groups : Temporarily block amines (e.g., with Boc groups) to direct reactions to the chlorine site.
- Metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively replaces chlorine with aryl/heteroaryl groups.
- Solvent effects : Use non-polar solvents (toluene) to favor mono-substitution over di-substitution .
Q. Q5. How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Model transition states for substitution reactions (e.g., energy barriers for Cl vs. NH reactivity).
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases, DNA repair enzymes) to prioritize synthesis.
- Machine learning : Train models on existing pyrimidine reaction datasets to forecast optimal conditions for new derivatives .
Methodological Challenges and Solutions
Q. Q6. What are the key challenges in analyzing trace quantities of this compound in biological matrices?
Answer:
- Matrix interference : Plasma proteins or lipids can suppress ionization in LC-MS. Use solid-phase extraction (SPE) or protein precipitation with acetonitrile.
- Internal standards : Deuterated analogs (e.g., this compound-d) improve quantification accuracy .
- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 174 → 137 for fragmentation) to achieve sub-ng/mL sensitivity.
Q. Q7. How can conflicting spectroscopic data for reaction intermediates be reconciled?
Answer:
- Multi-technique validation : Cross-validate NMR, IR, and Raman spectra to resolve ambiguities (e.g., distinguishing NH vs. OH stretches).
- In situ monitoring : Use ReactIR or HPLC-MS to track intermediate formation in real time.
- Reference standards : Compare data to certified materials (e.g., 2,6-diamino-4-chloropyrimidine as an internal standard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
